molecular formula C10H12BrF B13192999 1-(1-Bromobutan-2-yl)-2-fluorobenzene

1-(1-Bromobutan-2-yl)-2-fluorobenzene

Cat. No.: B13192999
M. Wt: 231.10 g/mol
InChI Key: MFNGFMTUSLEXKW-UHFFFAOYSA-N
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Description

1-(1-Bromobutan-2-yl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a butyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromobutan-2-yl)-2-fluorobenzene typically involves the halogenation of a precursor compound. One common method is the bromination of 2-fluorobutylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromobutan-2-yl)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: The reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 1-(1-Hydroxybutan-2-yl)-2-fluorobenzene, 1-(1-Aminobutan-2-yl)-2-fluorobenzene, etc.

    Oxidation: Formation of 1-(1-Oxobutan-2-yl)-2-fluorobenzene, 1-(1-Carboxybutan-2-yl)-2-fluorobenzene, etc.

    Reduction: Formation of 1-(Butan-2-yl)-2-fluorobenzene.

Scientific Research Applications

1-(1-Bromobutan-2-yl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutan-2-yl)-2-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Bromobutan-2-yl)benzene
  • 1-(1-Bromobutan-2-yl)-3-fluorobenzene
  • 1-(1-Bromobutan-2-yl)-4-fluorobenzene

Uniqueness

1-(1-Bromobutan-2-yl)-2-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This compound’s unique structure allows for selective interactions in chemical and biological systems, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

1-(1-bromobutan-2-yl)-2-fluorobenzene

InChI

InChI=1S/C10H12BrF/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3

InChI Key

MFNGFMTUSLEXKW-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC=CC=C1F

Origin of Product

United States

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